

Molybdenum Hexafluoride: A Versatile Precursor for Advanced Semiconductor Manufacturing

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Compound of Interest

Compound Name: Molybdenum hexafluoride

CAS No.: 7783-77-9

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Introduction

In the relentless pursuit of smaller, faster, and more powerful semiconductor devices, the choice of materials and the precision of their deposition and removal are paramount. Molybdenum (Mo) and its compounds, such as molybdenum silicide (MoSi_x) and molybdenum disulfide (MoS_2), have emerged as critical materials for various applications, including gate electrodes, interconnects, and next-generation channel materials. **Molybdenum hexafluoride** (MoF_6) is a key enabler for the integration of these materials into semiconductor manufacturing workflows. Its high vapor pressure, coupled with its reactivity, makes it a versatile precursor for Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and even Atomic Layer Etching (ALE). This application note provides a comprehensive technical guide for researchers, scientists, and process engineers on the use of MoF_6 in semiconductor fabrication. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the causality behind process choices to ensure robust and repeatable results.

Physicochemical Properties of Molybdenum Hexafluoride

Molybdenum hexafluoride is a colorless solid or volatile liquid at room temperature, with a melting point of 17.5 °C and a boiling point of 34.0 °C.[1][2] It is highly reactive and sensitive to moisture, readily hydrolyzing in humid air to form molybdenum oxides and hydrofluoric acid.[1] This reactivity necessitates careful handling in controlled, anhydrous environments.

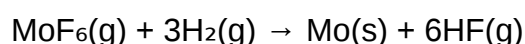
Property	Value	Reference
Molecular Formula	MoF ₆	[1]
Molar Mass	209.94 g/mol	[2]
Melting Point	17.5 °C	[1][2]
Boiling Point	34.0 °C	[1][2]
Density (liquid at 17.5°C)	2.55 g/cm ³	[1]
Appearance	White crystalline solid or colorless liquid	[1][2]
Solubility in Water	Hydrolyzes	[1][2]

Section 1: Chemical Vapor Deposition (CVD) of Molybdenum Films

Molybdenum hexafluoride is a key precursor for the CVD of high-purity molybdenum thin films, which are utilized in integrated circuits.[3][4] The process typically involves the reduction of MoF₆ by hydrogen (H₂).[3] A significant advantage of this process is its high selectivity, where molybdenum deposition occurs on silicon surfaces but not on silicon dioxide, which is crucial for self-aligned device fabrication.[3]

Mechanistic Insights

The deposition of molybdenum from MoF₆ and H₂ proceeds via the following overall reaction:



This reaction is thermodynamically favorable, and the hydrogen gas serves to reduce the molybdenum from its +6 oxidation state to its elemental form.[5] The process is typically carried

out under low-pressure chemical vapor deposition (LPCVD) conditions to ensure good film uniformity and conformality.[3] The selectivity of the deposition is attributed to the fact that the silicon substrate can also act as a reducing agent, while silicon dioxide is inert under the same process conditions.[3]

Experimental Protocol: LPCVD of Molybdenum Films

This protocol outlines a general procedure for the selective deposition of molybdenum films on silicon substrates with patterned silicon dioxide.

1.2.1. Substrate Preparation:

- Start with a clean silicon wafer with patterned SiO₂ features.
- Perform a standard RCA clean or a similar wet-cleaning process to remove organic and metallic contaminants.
- A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide from the exposed silicon surfaces and to hydrogen-terminate the surface, which can enhance the selectivity of the deposition.

1.2.2. LPCVD Process Parameters:

Parameter	Recommended Range	Rationale
Substrate Temperature	200 - 400 °C	This temperature range promotes the selective deposition of Mo on Si without deposition on SiO ₂ . ^[3] Higher temperatures can lead to a loss of selectivity.
Reactor Pressure	100 - 500 mTorr	Low pressure is crucial for achieving good film uniformity and conformality, especially in high-aspect-ratio structures.
MoF ₆ Flow Rate	5 - 20 sccm	The flow rate will determine the deposition rate and needs to be optimized for the specific reactor geometry.
H ₂ Flow Rate	100 - 500 sccm	A high H ₂ :MoF ₆ ratio is necessary to ensure complete reduction of the MoF ₆ and to minimize the incorporation of fluorine into the film.
Ar Flow Rate (Carrier Gas)	100 - 1000 sccm	Argon is used as a carrier gas to transport the reactants and to maintain a stable process pressure.

1.2.3. Deposition Procedure:

- Load the prepared substrate into the LPCVD reactor.
- Pump the reactor down to its base pressure (<10 mTorr).
- Introduce Ar to stabilize the pressure at the desired setpoint.
- Ramp up the substrate heater to the target deposition temperature.

- Once the temperature is stable, introduce H₂ gas and allow the flow to stabilize.
- Introduce MoF₆ gas to initiate the deposition process.
- The deposition time will depend on the desired film thickness and the calibrated deposition rate.
- After the desired deposition time, stop the MoF₆ flow.
- Continue the H₂ and Ar flow for a short period to purge the reactor of any residual reactants.
- Turn off the substrate heater and allow the wafer to cool down under an Ar atmosphere.
- Unload the wafer once it has reached a safe handling temperature.

Post-Deposition Annealing

Post-deposition annealing can be performed to improve the crystallinity and reduce the resistivity of the molybdenum film. Annealing is typically carried out in a forming gas (a mixture of N₂ and H₂) or high vacuum at temperatures ranging from 400 to 800 °C.

Section 2: Atomic Layer Deposition (ALD) of Molybdenum-Containing Films

ALD is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. MoF₆ is a versatile precursor for the ALD of various molybdenum-containing films, including pure molybdenum, molybdenum silicide (MoSi_x), and molybdenum disulfide (MoS₂).

ALD of Molybdenum and Molybdenum Silicide

The ALD of molybdenum and molybdenum silicide films is often achieved using alternating exposures of MoF₆ and a silicon-containing precursor, such as disilane (Si₂H₆).^[6] This process is particularly attractive for the fabrication of advanced gate electrodes and interconnects.

2.1.1. Mechanistic Insights

Parameter	Recommended Range	Rationale
Substrate Temperature	120 °C	This low temperature allows for self-limiting surface reactions and is compatible with temperature-sensitive substrates.[6]
Reactor Pressure	0.5 - 2 Torr	A stable pressure is necessary for consistent precursor delivery and reaction.
MoF ₆ Pulse Time	0.5 - 2 seconds	The pulse time should be long enough to saturate the substrate surface with MoF ₆ .
MoF ₆ Purge Time	5 - 20 seconds	A sufficient purge is crucial to prevent CVD-like reactions and ensure true ALD growth.
Si ₂ H ₆ Pulse Time	1 - 5 seconds	The Si ₂ H ₆ pulse should be long enough to fully react with the surface-adsorbed MoF ₆ species.
Si ₂ H ₆ Purge Time	10 - 30 seconds	A thorough purge is needed to remove all byproducts before the next MoF ₆ pulse.

3. Deposition Procedure:

- Load the prepared substrate into the ALD reactor.
- Pump the reactor down to its base pressure.
- Heat the substrate to the desired deposition temperature.
- Initiate the ALD cycle by pulsing MoF₆ into the chamber.
- Purge the chamber with an inert gas (e.g., Ar or N₂).

- Pulse Si₂H₆ into the chamber.
- Purge the chamber again.
- Repeat this cycle until the desired film thickness is achieved. The growth rate is typically on the order of a few angstroms per cycle.
- After the final cycle, cool the substrate under an inert gas atmosphere before unloading.

ALD of Molybdenum Disulfide (MoS₂)

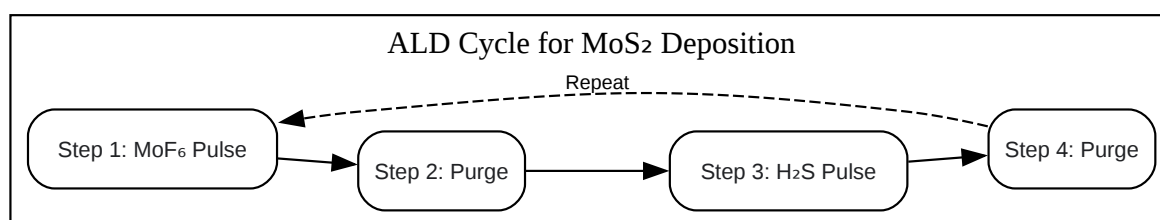
MoS₂, a transition metal dichalcogenide, is a promising material for next-generation electronics. ALD of MoS₂ can be achieved using MoF₆ and hydrogen sulfide (H₂S) as precursors.[1][7][8][9]

2.2.1. Mechanistic Insights

The ALD of MoS₂ involves the sequential exposure of the substrate to MoF₆ and H₂S. The MoF₆ precursor adsorbs onto the surface, followed by a reaction with H₂S to form MoS₂ and volatile HF byproduct.

The overall reaction is: $\text{MoF}_6(\text{g}) + 3\text{H}_2\text{S}(\text{g}) \rightarrow \text{MoS}_2(\text{s}) + 6\text{HF}(\text{g}) + \text{S}(\text{s})$

The process is typically carried out at temperatures around 200 °C.[7][8][9] As-deposited films are often amorphous and may require a post-deposition anneal to achieve crystallinity.[7][8][9]



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Figure 2: ALD cycle for MoS₂ deposition.

2.2.2. Experimental Protocol: ALD of MoS₂

1. Substrate Preparation:

- Substrates such as silicon with a native oxide or fused silica can be used.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- A standard cleaning procedure involving sonication in acetone and isopropanol, followed by a deionized water rinse and drying with nitrogen, is recommended.

2. ALD Process Parameters:

Parameter	Recommended Value	Rationale
Substrate Temperature	200 °C	This temperature provides a good balance between precursor reactivity and self-limiting growth. [7] [8] [9]
Reactor Pressure	~1 Torr	Maintained with a continuous flow of inert carrier gas.
MoF ₆ Pulse Time	1.5 seconds	Sufficient for surface saturation. [7]
MoF ₆ Purge Time	15 seconds	Ensures removal of excess precursor. [7]
H ₂ S Pulse Time	1.5 seconds	Allows for complete reaction with the surface species. [7]
H ₂ S Purge Time	15 seconds	Removes byproducts before the next cycle. [7]

3. Deposition and Annealing Procedure:

- Load the cleaned substrate into the ALD reactor.
- Heat the substrate to 200 °C under an inert gas flow.
- Perform the desired number of ALD cycles to achieve the target thickness. The growth rate is approximately 0.46 Å/cycle.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- After deposition, the film can be annealed to improve crystallinity. A typical annealing process is at 350 °C in a hydrogen-rich environment.[7][8][9]

Section 3: Atomic Layer Etching (ALE) of Molybdenum Disulfide (MoS₂)

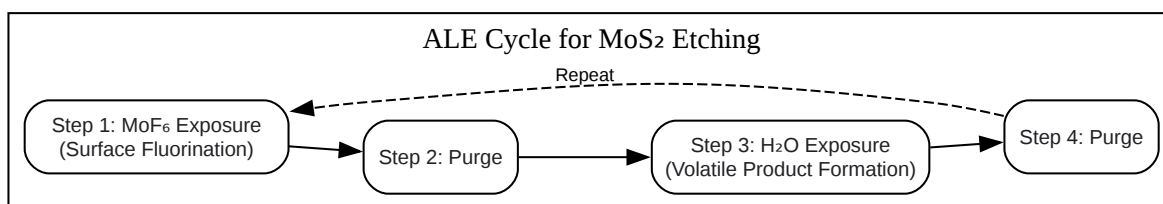
ALE is the reverse of ALD, offering atomic-level precision in material removal. MoF₆ can be used as a reactant for the thermal ALE of MoS₂ in combination with water (H₂O).[10]

Mechanistic Insights

The ALE of MoS₂ using MoF₆ and H₂O is a two-step process. First, MoF₆ reacts with the MoS₂ surface, forming a modified, fluorinated layer. Subsequently, the H₂O pulse reacts with this modified layer to form volatile products that are then purged away.

The proposed overall reaction is: $\text{MoS}_2(\text{s}) + 2\text{MoF}_6(\text{g}) + 6\text{H}_2\text{O}(\text{g}) \rightarrow 3\text{MoO}_2\text{F}_2(\text{g}) + 2\text{H}_2\text{S}(\text{g}) + 8\text{HF}(\text{g})$

The etch rate is temperature-dependent, increasing with higher temperatures.[10]



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Figure 3: ALE cycle for MoS₂ etching.

Experimental Protocol: Thermal ALE of MoS₂

1. Substrate:

- This protocol is applicable to MoS₂ films, which can be either amorphous or crystalline.

2. ALE Process Parameters:

Parameter	Recommended Range	Rationale
Substrate Temperature	150 - 300 °C	The etch rate increases significantly with temperature. [10]
Reactor Pressure	~1 Torr	Maintained with a continuous flow of inert carrier gas.
MoF ₆ Pulse Time	1.0 second	Sufficient to initiate the surface reaction.[10]
MoF ₆ Purge Time	20.0 seconds	Ensures complete removal of the reactant.[10]
H ₂ O Pulse Time	2.5 seconds	Allows for the formation and removal of volatile byproducts. [10]
H ₂ O Purge Time	20.0 seconds	Clears the chamber for the next cycle.[10]

3. Etching Procedure:

- Load the substrate with the MoS₂ film into the reactor.
- Heat the substrate to the desired etching temperature.
- Perform the ALE cycles by sequentially pulsing MoF₆ and H₂O, separated by purge steps.
- The number of cycles will determine the amount of material removed. The etch rate at 200 °C is approximately -19 ng/cm²/cycle.[10]
- After the desired number of cycles, cool the substrate under an inert gas atmosphere.

Safety and Handling of Molybdenum Hexafluoride

Molybdenum hexafluoride is a hazardous material and must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[5] It is highly corrosive and reacts violently with water.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[5] Gas cylinders must be securely chained.[7]

Conclusion

Molybdenum hexafluoride is a highly versatile and valuable precursor in modern semiconductor manufacturing. Its utility in CVD, ALD, and ALE processes for depositing and etching molybdenum-containing films provides engineers and scientists with a powerful tool to fabricate advanced electronic devices. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for the effective and safe utilization of MoF₆ in a research and development setting. By understanding the underlying chemistry and carefully controlling the process parameters, high-quality, high-performance devices can be realized.

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